8-(butane-1-sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
The compound “8-(butane-1-sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a spiro compound, which is a class of organic compounds that have two or more rings that share a single atom . The name “spiro” is derived from the Latin word “spira”, meaning a coil or spiral . Spiro compounds are typically named by indicating the number of atoms in each ring .
Molecular Structure Analysis
The molecular structure of a spiro compound is typically characterized by two or more rings that share a single atom . This shared atom is called the “spiro atom” and is usually a quaternary carbon atom . The rings can be of any size and can contain any type of atom .Chemical Reactions Analysis
The chemical reactions of spiro compounds can vary widely depending on the specific compound and its functional groups. Some spiro compounds can undergo reactions such as hydrolysis, oxidation, and reduction .Mechanism of Action
- Importantly, this process occurs independently of caspase activation, distinguishing necroptosis from apoptosis .
- The necroptosis pathway intersects with other cellular pathways, impacting immune responses, organ injury, and disease progression .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Properties
IUPAC Name |
8-butylsulfonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4S/c1-3-5-11-22(20,21)16-9-6-14(7-10-16)12(18)17(8-4-2)13(19)15-14/h3-11H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFYZHNFRXKBLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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